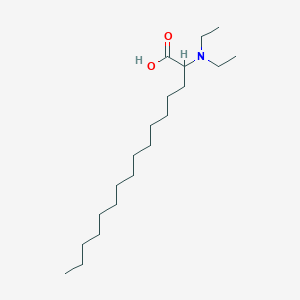

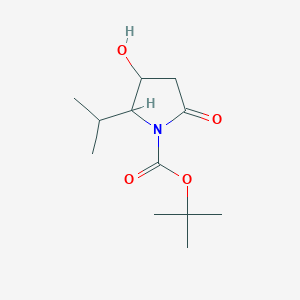

![molecular formula C28H34FN3O6 B12106847 ethyl 1-cyclopropyl-8-ethoxy-6-fluoro-4-oxo-7-(1-prop-2-enoxycarbonyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl)quinoline-3-carboxylate](/img/structure/B12106847.png)

ethyl 1-cyclopropyl-8-ethoxy-6-fluoro-4-oxo-7-(1-prop-2-enoxycarbonyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl)quinoline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:

Name: Ethyl 1-cyclopropyl-8-ethoxy-6-fluoro-4-oxo-7-(1-prop-2-enoxycarbonyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl)quinoline-3-carboxylate.

Empirical Formula: C₁₆H₁₅F₂NO₄.

Molecular Weight: 323.29 g/mol.

This compound belongs to the quinoline family and exhibits intriguing pharmacological properties. Let’s explore further!

Preparation Methods

Synthetic Routes::

- While specific synthetic routes for this compound are scarce in the literature, it likely involves multi-step reactions.

- Key steps may include cyclopropyl ring formation, fluorination, and esterification.

- Researchers would need to design a custom synthesis based on available starting materials.

- Unfortunately, industrial-scale production methods remain undisclosed due to limited commercial interest.

- Custom synthesis by research laboratories or contract manufacturers is the current approach.

Chemical Reactions Analysis

Reactions::

Oxidation: Potential oxidation sites include the cyclopropyl ring or the quinoline core.

Reduction: Reduction of the quinoline nitro group or ester functionality.

Substitution: Halogen substitution (e.g., fluorination) is a key reaction.

Ester Hydrolysis: Conversion of the ethyl ester to the corresponding acid.

Fluorination: Reagents like N-fluorobenzenesulfonimide (NFSI) under mild conditions.

Reduction: Hydrogenation with palladium catalysts.

Ester Hydrolysis: Acidic or basic hydrolysis.

- The desired compound itself.

- By-products from side reactions.

Scientific Research Applications

Medicinal Chemistry: Investigate its potential as an antimicrobial, antiviral, or anticancer agent.

Biology: Study its effects on cellular processes, receptor binding, and enzymatic activity.

Industry: Explore its use as a fluorescent probe or in materials science.

Mechanism of Action

Targets: Likely interacts with enzymes, receptors, or nucleic acids.

Pathways: Modulates cellular signaling pathways (e.g., MAPK, PI3K/Akt).

Comparison with Similar Compounds

Uniqueness: Its intricate structure sets it apart.

Similar Compounds:

Properties

Molecular Formula |

C28H34FN3O6 |

|---|---|

Molecular Weight |

527.6 g/mol |

IUPAC Name |

ethyl 1-cyclopropyl-8-ethoxy-6-fluoro-4-oxo-7-(1-prop-2-enoxycarbonyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl)quinoline-3-carboxylate |

InChI |

InChI=1S/C28H34FN3O6/c1-4-12-38-28(35)31-11-7-8-17-14-30(16-22(17)31)24-21(29)13-19-23(26(24)36-5-2)32(18-9-10-18)15-20(25(19)33)27(34)37-6-3/h4,13,15,17-18,22H,1,5-12,14,16H2,2-3H3 |

InChI Key |

NXSSBSAQWCDIII-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C2C(=CC(=C1N3CC4CCCN(C4C3)C(=O)OCC=C)F)C(=O)C(=CN2C5CC5)C(=O)OCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

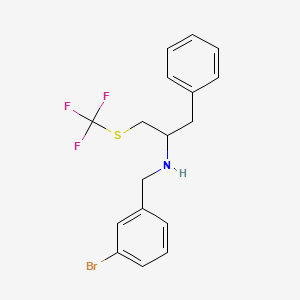

![3-[4-[bis(2-chloroethyl)amino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12106770.png)

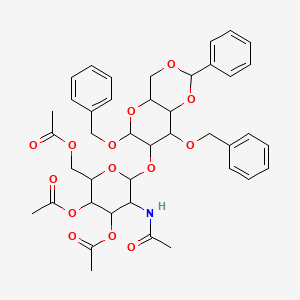

![5,15-Dihydroxy-16-methoxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docos-6-ene-2,8,12,18-tetrone](/img/structure/B12106777.png)

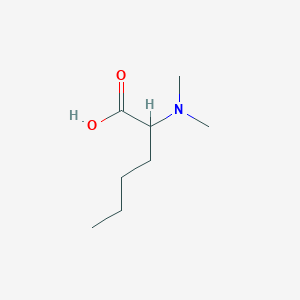

![2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid](/img/structure/B12106789.png)

![3-[(Trifluoromethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B12106809.png)

![Phosphoric acid [5-(6-aminopurin-9-YL)-2-methyltetrahydrofuran-3-YL] ester](/img/structure/B12106838.png)

![6-Amino-2-[[2-[[3-phenyl-2-(pyrrolidine-2-carbonylamino)propanoyl]amino]acetyl]amino]hexanoic acid](/img/structure/B12106842.png)